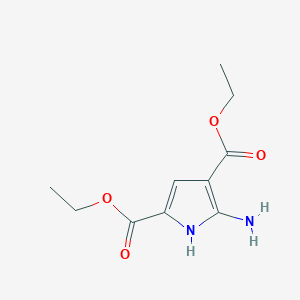

5-氨基-1H-吡咯-2,4-二甲酸二乙酯

描述

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a compound of interest due to its structural complexity and potential as a key intermediate in the synthesis of various substituted pyrrolines, pyrroles, and pyrrolidines. Its significance lies in the diverse substituents it can accommodate, making it a versatile precursor in organic synthesis.

Synthesis Analysis

The synthesis of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate and its derivatives involves innovative methodologies that enable the introduction of various alkyl, aryl, and heteroaryl groups. A notable method includes the iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters, yielding the desired products under mild conditions with excellent yields (Beilstein Journal of Organic Chemistry, 2011).

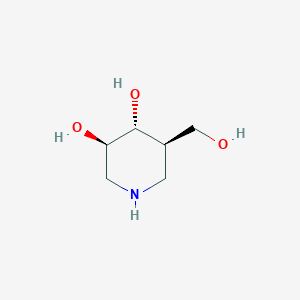

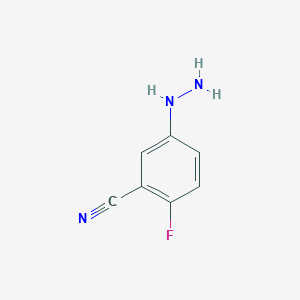

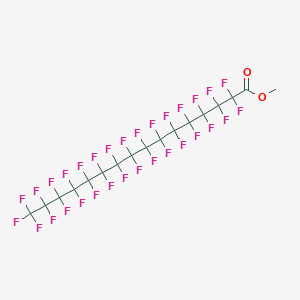

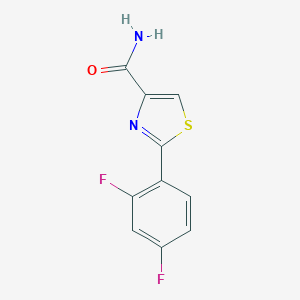

Molecular Structure Analysis

The molecular structure of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide detailed insights into the compound's configuration and the electronic and steric effects of substituents on its structure and reactivity.

Chemical Reactions and Properties

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including acylation and oxidation. Acylation reactions of pyrrolidine-2,4-diones, for instance, allow for the synthesis of 3-acyltetramic acids, showcasing the compound's reactivity towards functionalization (Journal of The Chemical Society-perkin Transactions 1, 1990). Moreover, the compound's oxidation reactions reveal its susceptibility to oxidative conditions, leading to various oxidation products that further highlight the chemical versatility of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate.

科学研究应用

-

- Application : Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is used as a precursor in the synthesis of pyrrolopyrazine derivatives and other pyrrole-containing analogs . These compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : The compound is used in various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : Pyrrolopyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

-

Drug Discovery and Development

- Application : This compound has shown promising potential for various scientific applications, including drug discovery and development.

安全和危害

The compound is classified under the GHS07 pictogram, with a signal word of “Warning”. The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The action mechanisms of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate are not clearly recognized . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it. Therefore, the synthetic methods and biological activities of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWDOWIBJZTOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611747 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

CAS RN |

187724-98-7 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)

![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)